molecular formula C10H7Cl2NO2 B1590257 2-(5,6-dichloro-1H-indol-3-yl)acetic acid CAS No. 98640-00-7

2-(5,6-dichloro-1H-indol-3-yl)acetic acid

Cat. No.: B1590257
CAS No.: 98640-00-7
M. Wt: 244.07 g/mol
InChI Key: ICRDKUKLLAPFGP-UHFFFAOYSA-N
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Description

2-(5,6-Dichloro-1H-indol-3-yl)acetic acid is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 5,6-dichloroindole as the starting material.

  • Halogenation: The indole undergoes halogenation to introduce chlorine atoms at the 5 and 6 positions.

  • Acetylation: The halogenated indole is then acetylated to introduce the acetic acid group at the 3 position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5,6-Dichloro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the chlorine atoms or other functional groups present in the compound.

  • Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

2-(5,6-Dichloro-1H-indol-3-yl)acetic acid has various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5,6-dichloro-1H-indol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5,6-Dichloro-1H-indol-3-yl)acetic acid is compared with other similar compounds, such as:

  • 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine: This compound differs in the presence of an amine group instead of an acetic acid group.

  • 2-(5,6-Dichloro-1H-indol-3-yl)ethanol: This compound has an alcohol group instead of an acetic acid group.

The uniqueness of this compound lies in its specific functional groups and their potential biological activities.

Properties

IUPAC Name

2-(5,6-dichloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRDKUKLLAPFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540233
Record name (5,6-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98640-00-7
Record name 5,6-Dichloro-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98640-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-(5,6-dichloro-1H-indol-3-yl)acetate (120 mg, 0.44 mmol), LiOH (90 mg, 2.20 mmol) in THF (3 mL) and H2O (1 mL) was stirred at RT for 16 h. The solution was poured into water, adjusted pH to 3-4 with 1N HCl and extracted with ethyl acetate. The organic layer was dried over Na2SO4 and concentrated in vacuo to afford the desired product (90 mg, 84.5% yield) as a yellow solid.
Name
ethyl 2-(5,6-dichloro-1H-indol-3-yl)acetate
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84.5%

Synthesis routes and methods II

Procedure details

An aqueous solution prepared by dissolving 280 mg of potassium carbonate in 2.5 ml of water was added to a solution of 100 mg of n-butyl 5,6-dichloroindole-3-acetate in 10 ml of methanol. After 1.5 hours of refluxing, the methanol was removed from the reaction solution under reduced pressure, and the aqueous solution thus obtained was extracted with ethyl acetate. The aqueous phase was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The ethyl acetate phase was washed with distilled water and a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure to obtain a crude product. The crude product was purified by a silica gel thin-layer chromatography to obtain 27 mg of 5,6-dichloroindole-3-acetic acid.
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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